molecular formula C6H6N4O B7783173 1-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one

1-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B7783173
M. Wt: 150.14 g/mol
InChI Key: JAFSZKZHCNWJIY-UHFFFAOYSA-N
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Description

The compound with the identifier “1-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one involves several synthetic routes, each with specific reaction conditions. One common method includes the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various molecules, including this compound. The inclusion complexes are typically prepared using methods such as co-precipitation, kneading, and freeze-drying .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes the optimization of reaction conditions to maximize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like hydroxide ions or halides. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones, leading to structurally diverse products .

Scientific Research Applications

1-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one has a wide range of scientific research applications, making it a valuable compound in various fields.

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a standard in analytical chemistry. Its unique chemical properties make it suitable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound is employed in the study of enzyme kinetics and protein-ligand interactions. It serves as a model compound for investigating the binding affinities and specificities of various biological molecules .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound in drug discovery and development, particularly for its activity against specific molecular targets involved in disease pathways .

Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 1-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 1-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one include other cyclodextrin inclusion complexes and small molecules with comparable chemical structures. Examples of similar compounds are CID 2632, CID 6540461, CID 5362065, and CID 5479530 .

Uniqueness: What sets this compound apart from similar compounds is its specific chemical structure and the unique properties it imparts. The compound’s ability to form stable inclusion complexes with cyclodextrins enhances its solubility, stability, and bioavailability, making it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

1-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-10-5-4(2-9-10)7-3-8-6(5)11/h2-3H,1H3,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFSZKZHCNWJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=N1)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.